

In-Depth Technical Guide: The Discovery and Development of M7583 (TL-895)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: M7583

Cat. No.: B1574650

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Executive Summary

M7583, also known as TL-895, is a potent, highly selective, second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK). Developed for the treatment of B-cell malignancies and other hematological disorders, **M7583** demonstrates significant promise due to its high potency against BTK and a refined selectivity profile, potentially offering an improved safety profile compared to first-generation BTK inhibitors. This technical guide provides a comprehensive overview of the discovery and preclinical development of **M7583**, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its characterization.

Introduction

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is a key driver in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). **M7583** is an adenosine triphosphate (ATP)-competitive inhibitor that covalently binds to the Cys481 residue in the active site of BTK, leading to sustained inhibition of its kinase activity.^[1]

Mechanism of Action and Kinase Selectivity

M7583 is a highly potent inhibitor of recombinant BTK, with an average half-maximal inhibitory concentration (IC50) of 1.5 nM.[2] Its high selectivity was demonstrated in a 270-kinase panel, where it inhibited only three other kinases—Blk, BMX, and Txk—with IC50 values within a tenfold range of its BTK activity.[3] This refined selectivity profile suggests a lower potential for off-target effects.

Quantitative Data: Kinase Inhibition Profile

Kinase	Average IC50 (nM)
BTK	1.5[2]
BMX	5[3]
Txk	62[3]
Blk	77[3]

In Vitro Efficacy

The preclinical in vitro evaluation of **M7583** demonstrated its potent activity in various assays and cell lines.

Inhibition of BTK Auto-phosphorylation

M7583 effectively inhibited the auto-phosphorylation of BTK at the Y223 phosphorylation site in Ramos Burkitt's lymphoma cells, with an IC50 value ranging from 1 to 10 nM.[2]

Anti-proliferative and Cell Viability Effects

The compound demonstrated significant anti-proliferative effects in primary CLL blasts and inhibited the growth of a subset of activated DLBCL and MCL cell lines.[2]

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

M7583 was found to inhibit the ADCC mechanism of therapeutic antibodies only at supra-clinical exposure levels, suggesting that it may not interfere with antibody-based therapies at clinically relevant doses.[2]

Quantitative Data: In Vitro Activity

Assay	Cell Line/System	Endpoint	Result
BTK Auto-phosphorylation	Ramos Burkitt's Lymphoma	IC50	1-10 nM[2]
Proliferation	Primary CLL Blasts	Inhibition	Demonstrated[2]
Cell Viability	DLBCL and MCL cell lines	Growth Inhibition	Demonstrated in a subset of activated cell lines[2]
ADCC	Daudi cells and human tumor cell lines	Inhibition	Only at supra-clinical exposure levels[2]

In Vivo Efficacy

The in vivo anti-tumor activity of **M7583** was evaluated in multiple xenograft models of B-cell malignancies.

Mantle Cell Lymphoma (MCL) Xenograft Models

M7583 was assessed in four cell line-derived MCL xenograft models: Maver-1, Granta519, Mino, and Jeko-1. The compound was administered orally, and tumor growth inhibition was compared to vehicle-treated controls.

Diffuse Large B-cell Lymphoma (DLBCL) Patient-Derived Xenograft (PDX) Models

The efficacy of **M7583** was further investigated in 21 DLBCL patient-derived xenograft models, representing different subtypes (9 ABC, 11 GCB, 1 Unclassified). **M7583** significantly inhibited tumor growth relative to vehicle controls in 5 of the 21 models.[2]

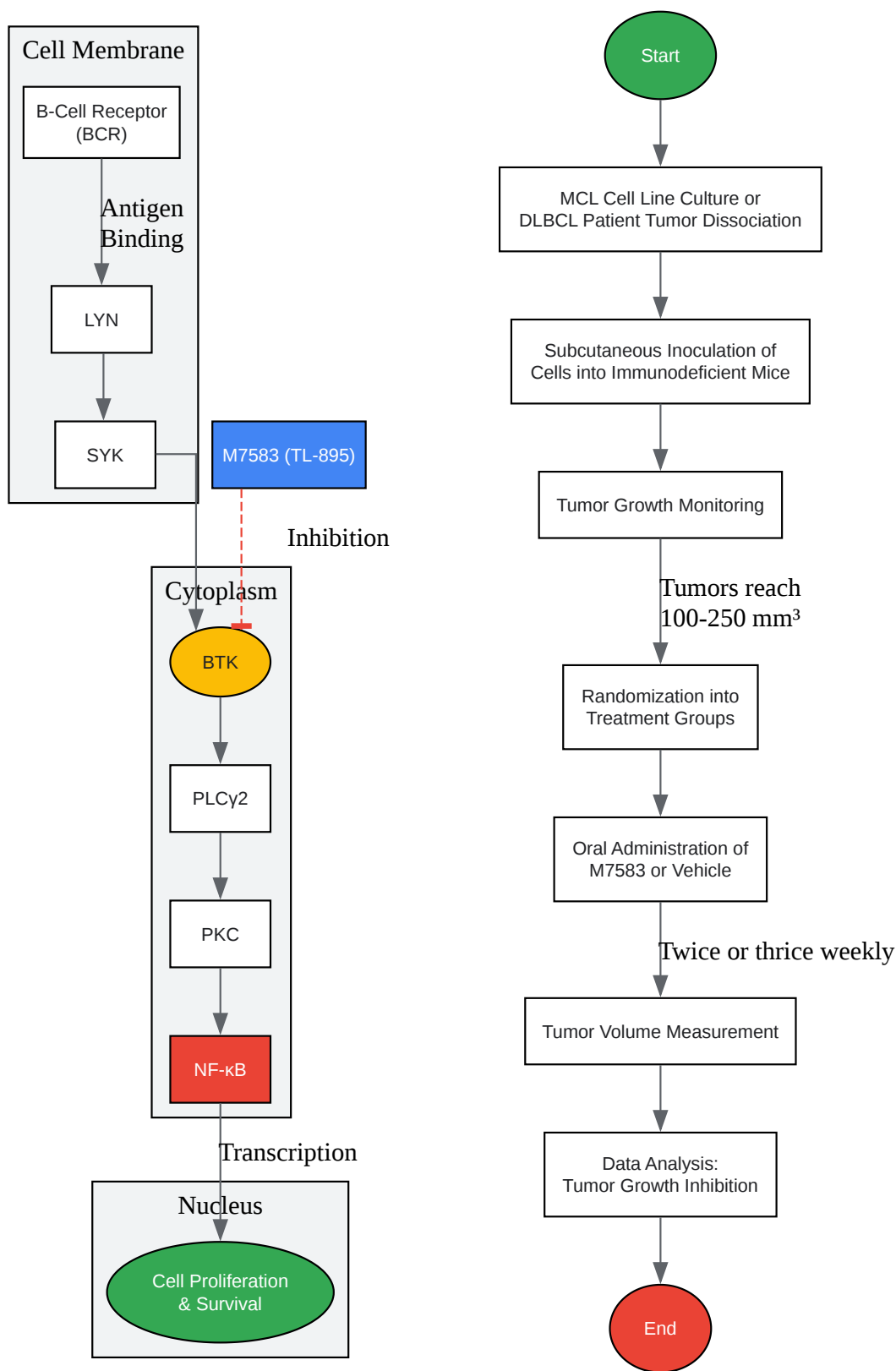
Quantitative Data: In Vivo Efficacy in MCL Xenograft Models

Model	Mouse Strain	Treatment Duration	Tumor Growth Inhibition (% Δ T/ Δ C)
Maver-1	SCID	14 days	Data not specified
Granta519	SCID	14 days	Data not specified
Mino	SCID	27 days	Significant Inhibition[2]
Jeko-1	Nude	20 days	Data not specified

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of intervention by **M7583**.



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- To cite this document: BenchChem. [In-Depth Technical Guide: The Discovery and Development of M7583 (TL-895)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574650#discovery-and-development-of-m7583-tl-895>]

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